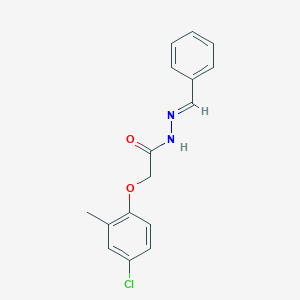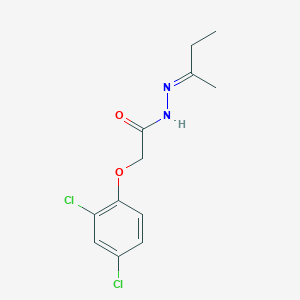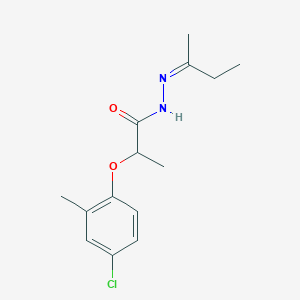![molecular formula C19H9N3O B230277 7-Oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-11-carbonitrile](/img/structure/B230277.png)
7-Oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-11-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-11-carbonitrile, also known as C13H7N3O, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in terms of its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 7-Oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-11-carbonitrile has been studied extensively. It has been found to inhibit the activity of different enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of topoisomerase I and II, which are enzymes that are involved in DNA replication and transcription. It has also been found to inhibit the activity of different kinases, which are involved in various signaling pathways.
Biochemical and Physiological Effects:
7-Oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-11-carbonitrile has been found to have different biochemical and physiological effects. It has been shown to induce apoptosis, which is a programmed cell death mechanism. It has also been found to inhibit the proliferation of cancer cells and reduce inflammation. Additionally, it has been shown to have antimicrobial activity against different bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 7-Oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-11-carbonitrile in lab experiments has both advantages and limitations. One of the advantages is its potential as a drug candidate for the treatment of different diseases. It has also been found to have low toxicity and high selectivity towards cancer cells. However, one of the limitations is its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are many future directions for the research on 7-Oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-11-carbonitrile. One of the directions is to further study its mechanism of action and its potential as a drug candidate for the treatment of different diseases. Another direction is to explore its potential as a fluorescent probe for the detection of different biomolecules. Additionally, it can be studied for its potential as a catalyst for different chemical reactions.
Métodos De Síntesis
The synthesis of 7-Oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-11-carbonitrile has been achieved using different methods. One of the methods involves the reaction of 2-aminobenzimidazole with 2-nitrobenzaldehyde in the presence of potassium carbonate and acetic acid. The resulting compound is then cyclized with malononitrile in the presence of ammonium acetate and acetic acid to yield 7-Oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-11-carbonitrile.
Aplicaciones Científicas De Investigación
7-Oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-11-carbonitrile has been the subject of scientific research due to its potential applications in various fields. One of the main applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate for the treatment of different diseases. It has shown promising results in the treatment of cancer, inflammation, and infectious diseases.
Propiedades
Fórmula molecular |
C19H9N3O |
|---|---|
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaene-6-carbonitrile |
InChI |
InChI=1S/C19H9N3O/c20-10-11-7-8-16-15(9-11)21-18-13-5-1-3-12-4-2-6-14(17(12)13)19(23)22(16)18/h1-9H |
Clave InChI |
YVOCMASUFBMFKA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(N4C(=O)C3=CC=C2)C=CC(=C5)C#N |
SMILES canónico |
C1=CC2=C3C(=C1)C4=NC5=C(N4C(=O)C3=CC=C2)C=CC(=C5)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-isopropylphenyl)sulfonyl]valine](/img/structure/B230194.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B230196.png)
![1-[(4-Iodophenyl)sulfonyl]proline](/img/structure/B230198.png)


![2-(4-chloro-2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230203.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B230206.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230208.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B230210.png)



![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-nitrobenzohydrazide](/img/structure/B230236.png)
![4-[(2-Naphthylsulfonyl)amino]benzoic acid](/img/structure/B230238.png)